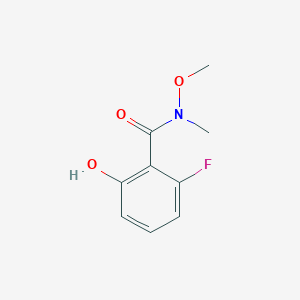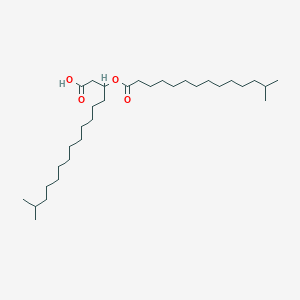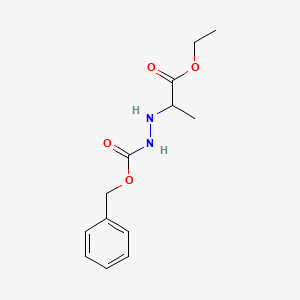![molecular formula C16H29NOSi B8459637 N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine CAS No. 93102-06-8](/img/structure/B8459637.png)
N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butoxymethyl group, a trimethylsilyl group, and a benzenemethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine typically involves the following steps:
Formation of the Butoxymethyl Group: This can be achieved by reacting butyl alcohol with formaldehyde in the presence of an acid catalyst to form butoxymethanol.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced by reacting chlorotrimethylsilane with a suitable nucleophile, such as a lithium or sodium salt of the corresponding amine.
Coupling with Benzenemethanamine: The final step involves coupling the butoxymethyl and trimethylsilyl intermediates with benzenemethanamine under basic conditions, such as using sodium hydride or potassium carbonate as a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl or trimethylsilyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Oxides, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Derivatives with different functional groups replacing the butoxymethyl or trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine
- N-(Ethoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine
- N-(Propoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine
Uniqueness
N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine is unique due to the presence of the butoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
93102-06-8 |
|---|---|
Molekularformel |
C16H29NOSi |
Molekulargewicht |
279.49 g/mol |
IUPAC-Name |
N-(butoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine |
InChI |
InChI=1S/C16H29NOSi/c1-5-6-12-18-14-17(15-19(2,3)4)13-16-10-8-7-9-11-16/h7-11H,5-6,12-15H2,1-4H3 |
InChI-Schlüssel |
KZMSVLOJRPGWDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCN(CC1=CC=CC=C1)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


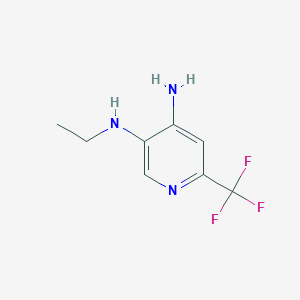

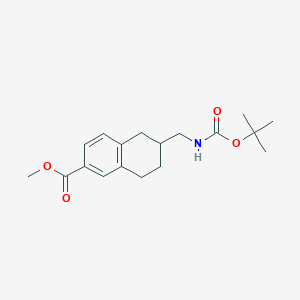
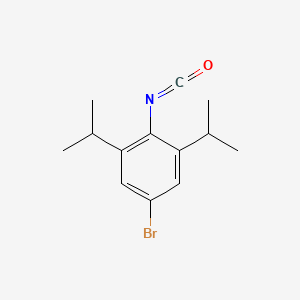
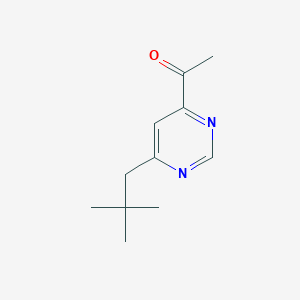
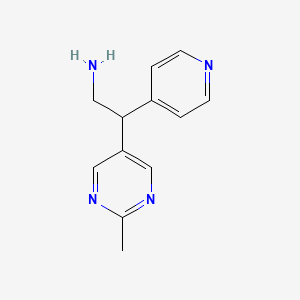

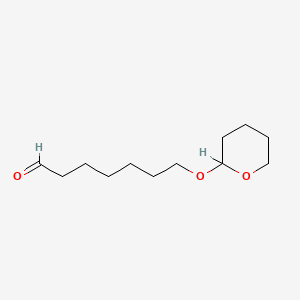
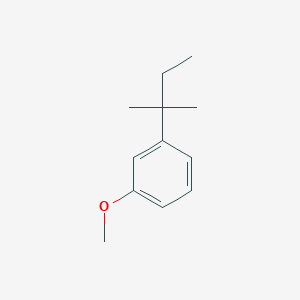
![1-ethyl-3,7-dihydro-7-[(4-methoxyphenyl)methyl]-1H-Purine-2,6-dione](/img/structure/B8459624.png)

